Ocellatin-5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AVLDILKDVGKGLLSHFMEKV |
Origin of Product |
United States |
Comparison with Similar Compounds
Efficacy Against Pathogens
Key Findings :
- This compound exhibits intermediate potency compared to ocellatin-6 and ocellatin-S but superior to ocellatin-7/-8/-9, which show negligible activity (MIC > 100 µM) due to reduced hydrophobicity and α-helix content .
Physicochemical Properties and Mechanisms
Hydrophobicity and Charge
| Property | This compound | Ocellatin-6 | Ocellatin-7/-8/-9 |
|---|---|---|---|
| GRAVY Score | 0.56 | 0.49 | 0.06–0.14 |
| Net Charge | +3 | +4 | +2 |
| % Hydrophobic Residues | 52% | 48% | 42% |
Mechanistic Insights :
- Higher hydrophobicity in this compound enhances membrane insertion, while its moderate charge balances target specificity and toxicity .
- Ocellatin-7/-8/-9’s low hydrophobicity and charge correlate with weak membrane disruption, explaining their poor antimicrobial performance .
Hemolytic and Selectivity Profiles
In contrast, synthetic analogs like P3-Ll-2085 demonstrate a stark trade-off: enhanced antimicrobial activity at the cost of high hemolysis (100% at 40 µM) . This highlights the importance of maintaining natural peptide scaffolds to preserve selectivity.
Preparation Methods
Molecular Identification and cDNA Cloning
The initial step in preparing Ocellatin-5 involves identifying its genetic sequence through molecular cloning techniques:
Total RNA Isolation and cDNA Amplification : Total RNA is extracted from frog skin tissue, followed by reverse transcription to synthesize cDNA encoding prepro-peptide precursors of Ocellatin peptides. Specific cDNAs are amplified using polymerase chain reaction (PCR) targeting the Ocellatin gene family.
Cloning and Sequencing : Amplified cDNAs are cloned into plasmid vectors and transformed into bacterial colonies. Colonies are screened, plasmids purified, and inserts sized to select appropriate clones for sequencing. Sequencing reveals the nucleic acid and deduced amino acid sequences of the prepro-peptides, which include a signal peptide, an acidic domain, and the mature Ocellatin peptide.
Sequence Analysis : The mature peptide sequence of this compound is typically 25 amino acids long with a conserved structure. Sequence data confirm the peptide’s identity and guide subsequent chemical synthesis.
Peptide Synthesis by Solid-Phase Method
After gene identification, this compound is chemically synthesized using solid-phase peptide synthesis (SPPS):
Resin and Strategy : Synthesis is performed on a Rink amide polystyrene resin employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which allows stepwise addition of amino acids while protecting reactive groups.
Coupling Reagents and Conditions : Amino acids are coupled using N, N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in N, N-dimethylformamide under stirring for about 120 minutes per coupling cycle to ensure high efficiency.
Cleavage and Deprotection : After chain assembly, peptides are cleaved from the resin and side-chain protecting groups removed using a trifluoroacetic acid (TFA)-based cocktail (TFA:triisopropylsilane:ethanedithiol:water) for approximately 180 minutes at room temperature.
Precipitation and Lyophilization : The crude peptide is precipitated with diisopropyl ether, extracted with water, and lyophilized to yield a dry peptide powder ready for purification.
Purification and Characterization
Purification and verification of this compound’s identity and purity are critical:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Peptides are purified on preparative C18 columns using a linear gradient of acetonitrile containing 0.1% TFA in water. Typical gradients range from 20% to 100% acetonitrile over 35-40 minutes at a flow rate of 2.0 mL/min, with detection at 214 nm.
Mass Spectrometry Confirmation : Purified peptides are analyzed by MALDI-ToF/ToF mass spectrometry to confirm molecular mass and verify the peptide sequence and amidation status at the C-terminus.
Amino Acid Sequencing : Automated Edman degradation sequencing further confirms the primary structure of the peptide.
Functional Preparations for Biophysical Studies
For membrane interaction and functional assays, this compound can be prepared in vesicle systems:
Vesicle Preparation : Lipid vesicles mimicking biological membranes are prepared by dissolving lipids such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) in chloroform, evaporating to form lipid films, hydrating with buffer, and extruding through polycarbonate membranes to form large unilamellar vesicles (LUVs).
Dye Leakage Assays : Calcein-loaded vesicles are used to assess membrane-disruptive activity of the peptide, providing functional data correlating peptide structure with antimicrobial potency.
Summary Table of Preparation Steps for this compound
Research Findings Related to Preparation
The mature Ocellatin peptides, including this compound, are derived from prepro-peptides with a conserved tripartite structure: signal peptide, acidic domain, and mature peptide.
Amidation at the C-terminus is a common post-synthetic modification confirmed by mass spectrometry, influencing peptide stability and activity.
Solid-phase peptide synthesis using Fmoc chemistry yields peptides with high purity and correct sequence, essential for biological activity studies.
Functional assays using lipid vesicles demonstrate that slight sequence variations affect membrane interaction and antimicrobial properties, highlighting the importance of precise peptide synthesis and characterization.
Q & A
Q. How can researchers validate the ecological relevance of this compound’s antimicrobial function in native frog habitats?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
